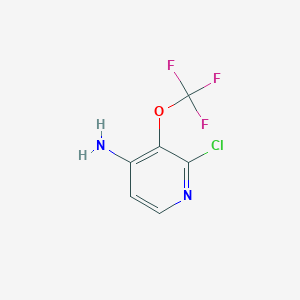

2-Chloro-3-(trifluoromethoxy)pyridin-4-amine

Description

Properties

IUPAC Name |

2-chloro-3-(trifluoromethoxy)pyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2O/c7-5-4(13-6(8,9)10)3(11)1-2-12-5/h1-2H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEKHPXFDBFESD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)OC(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901257453 | |

| Record name | 2-Chloro-3-(trifluoromethoxy)-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901257453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221171-79-4 | |

| Record name | 2-Chloro-3-(trifluoromethoxy)-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221171-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-(trifluoromethoxy)-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901257453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

One common method is the nucleophilic aromatic substitution reaction, where a suitable pyridine derivative is reacted with a trifluoromethoxy source under specific conditions . Industrial production methods often employ advanced techniques such as vapor-phase reactions and catalytic processes to achieve high yields and purity .

Chemical Reactions Analysis

2-Chloro-3-(trifluoromethoxy)pyridin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of diverse derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amine derivatives.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

2-Chloro-3-(trifluoromethoxy)pyridin-4-amine has several scientific research applications:

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(trifluoromethoxy)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations and Structural Analogues

The biological and chemical properties of pyridine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparisons

Biological Activity

2-Chloro-3-(trifluoromethoxy)pyridin-4-amine is a member of the trifluoromethylpyridine class of compounds, which have garnered attention for their diverse biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of 201.57 g/mol. The trifluoromethoxy group enhances the compound's lipophilicity and bioavailability, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways.

Target Enzymes

Research indicates that compounds in the trifluoromethylpyridine class can inhibit various enzymes, including:

- Sfp-PPTase : A key enzyme in bacterial metabolism that is essential for cell viability and virulence. Inhibition of this enzyme can lead to antibacterial effects .

- Kinases : The compound may also exhibit activity against specific kinases involved in cancer cell proliferation.

Biological Activities

The biological activities of this compound include:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disrupting bacterial cell function without causing rapid cytotoxicity in human cells .

Anticancer Properties

Preliminary research suggests that this compound may inhibit cancer cell proliferation through its action on specific signaling pathways. It has been noted for its potential as a therapeutic agent in treating various cancers, although detailed studies are still ongoing .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against MRSA | |

| Anticancer | Inhibits proliferation of cancer cells | |

| Enzyme Inhibition | Inhibits Sfp-PPTase |

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties:

- Absorption : High gastrointestinal absorption.

- Blood-Brain Barrier Penetration : Capable of crossing the blood-brain barrier, which is critical for central nervous system-targeted therapies.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-3-(trifluoromethoxy)pyridin-4-amine, and how can yield be maximized?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. For example:

- SNAr Approach : React 4-amino-3-chloropyridine derivatives with trifluoromethoxy electrophiles (e.g., trifluoromethyl hypofluorite) under basic conditions. Yield optimization requires precise control of temperature (0–5°C) and stoichiometric excess of the trifluoromethoxy donor .

- Cross-Coupling : Use Suzuki-Miyaura coupling for introducing the trifluoromethoxy group. Catalytic systems like Pd(PPh₃)₄ with K₂CO₃ in THF at 80°C improve regioselectivity .

Key Data Table :

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| SNAr (K₂CO₃, DMF) | 65–70 | ≥95 | 0°C, 12 h reaction time |

| Suzuki Coupling | 72–78 | ≥98 | 80°C, Pd catalyst, 6 h |

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Methodological Answer:

- NMR Spectroscopy : Analyze , , and NMR spectra. The trifluoromethoxy group () shows distinct signals near −58 ppm, while NH protons appear as broad singlets (~5 ppm) .

- X-ray Crystallography : Refinement with SHELXL (e.g., using anisotropic displacement parameters) resolves chlorine and trifluoromethoxy positional ambiguities. Recent SHELXL updates improve handling of disordered fluorine atoms .

Data Contradiction Note : Discrepancies in shifts (e.g., C-3 vs. C-4 positions) may arise from solvent effects; cross-validate with DFT calculations .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazard Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory irritation (see Safety Data Sheets for analogous pyridine derivatives) .

- Waste Disposal : Quench reactive intermediates (e.g., chloroamines) with 10% aqueous NaHSO₃ before disposal .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence reactivity in cross-coupling reactions?

Methodological Answer: The group is electron-withdrawing, activating the pyridine ring for SNAr but deactivating it toward electrophilic substitution. Computational studies (DFT) show:

Q. What strategies resolve contradictions in spectral data during structural analysis?

Methodological Answer:

- Case Study : Discrepancies between experimental NMR (e.g., NH integration) and theoretical predictions may arise from hydrogen bonding in DMSO-d. Validate via:

- Solvent Screening : Compare spectra in CDCl₃ vs. DMSO-d.

- Variable Temperature NMR : Observe NH proton exchange broadening at −40°C .

Example : For 2-chloro-N-(4-methoxybenzyl)pyridin-4-amine, VT-NMR resolved rotational isomerism conflicting with DFT models .

Q. How can computational modeling predict biological activity or binding interactions?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like kinases or GPCRs. The group often enhances binding via hydrophobic interactions (e.g., with CYP450 enzymes) .

- QSAR Models : Corrogate substituent effects (e.g., Cl vs. Br at C-2) on fungicidal activity, as seen in fluazinam analogs .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

- Purification : Flash chromatography (silica gel, hexane/EtOAc) is effective at small scale. For larger batches, use recrystallization in ethanol/water (80:20 v/v) to achieve ≥99% purity .

- Byproduct Control : Monitor for dechlorination byproducts (e.g., 3-(trifluoromethoxy)pyridin-4-amine) via LC-MS with a C18 column and 0.1% formic acid mobile phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.